Sesquicillin

Cytotoxicity Leukemia Cancer Research

Sesquicillin (also designated Sesquicillin A) is a pyrano-diterpene fungal metabolite originally isolated from Albophoma sp. and Sesquicillium globulisporum.

Molecular Formula C29H42O5
Molecular Weight 470.6 g/mol
Cat. No. B15561685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSesquicillin
Molecular FormulaC29H42O5
Molecular Weight470.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3/t23-,24-,25+,28-,29+/m1/s1
InChIKeyXYRWDMXUDDAXMF-JJPZVYOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sesquicillin: A Fungal Pyrano-Diterpene Metabolite with Dual GR Antagonist and Cell Cycle Arrest Activities


Sesquicillin (also designated Sesquicillin A) is a pyrano-diterpene fungal metabolite originally isolated from Albophoma sp. and Sesquicillium globulisporum [1][2]. It is characterized by a distinct α-pyrone-containing skeleton (C29H42O5, MW 470.6) that differentiates it from the γ-pyrone-bearing analogs such as ascochlorin and ilicicolins [3]. Sesquicillin has been identified as an inhibitor of glucocorticoid receptor (GR)-mediated signal transduction and as an inducer of G1 phase cell cycle arrest in human cancer cells, establishing a dual mechanistic profile not commonly shared among related meroterpenoids [4][5].

Why Sesquicillin Cannot Be Readily Substituted by Ascochlorin or Ilicicolin Analogs


Substituting sesquicillin with its closest structural analogs, such as ascochlorin or ilicicolins, is not straightforward due to critical structural and functional divergences. Sesquicillin features an α-pyrone ring, whereas ascochlorin and ilicicolins possess a γ-pyrone ring, a difference that profoundly alters their biological targets and pharmacological profiles [1]. While ascochlorin primarily acts as a STAT3 signaling suppressor [2] and ilicicolins function as cytochrome bc1 complex inhibitors [3], sesquicillin uniquely functions as a glucocorticoid receptor (GR) antagonist [4]. Furthermore, sesquicillin demonstrates a dual mechanism by also inducing p53-independent G1 phase arrest in cancer cells, a property not reported for its structural analogs [5]. Therefore, simply sourcing a related meroterpenoid will not replicate the specific, dual-action profile required for targeted research applications.

Quantitative Evidence for Sesquicillin's Differentiation: A Data-Driven Guide for Scientific Procurement


Sesquicillin Exhibits Selective Cytotoxicity in Jurkat Cells with an IC50 of 34 µM

Sesquicillin demonstrates a defined cytotoxic profile against Jurkat cells, a human T-cell leukemia line, with an IC50 value of 34 µM [1]. This is a specific and quantifiable activity, contrasting with related compounds like ascochlorin, which exerts anti-tumor effects primarily through the suppression of STAT3 signaling rather than direct cytotoxicity, with reported IC50 values often in the 10-50 µM range but via a different mechanism [2]. The data provides a clear, concentration-dependent benchmark for researchers studying sesquicillin's direct anti-proliferative effects in leukemic models.

Cytotoxicity Leukemia Cancer Research

Sesquicillin Inhibits Glucocorticoid-Mediated Signal Transduction, a Mechanism Absent in Ascochlorin and Ilicicolin Analogs

Sesquicillin is characterized as a functional antagonist of glucocorticoid receptor (GR)-mediated signal transduction [1]. This activity is a key differentiator from its closest structural analogs. Ascochlorin, for example, acts as an inhibitor of the STAT3 signaling cascade [2], while ilicicolins, such as ilicicolin H, are potent inhibitors of the mitochondrial cytochrome bc1 complex [3]. The ability of sesquicillin to specifically interfere with GR signaling positions it as a unique tool for dissecting glucocorticoid pathways, a property not shared by these comparator molecules.

Glucocorticoid Receptor Signal Transduction Inflammation

Sesquicillin Induces p53-Independent G1 Phase Cell Cycle Arrest in MCF-7 Breast Cancer Cells

Sesquicillin strongly induces G1 phase arrest in human breast cancer MCF-7 cells at a concentration of 20 µg/ml (approximately 42.5 µM) [1][2]. This effect is mechanistically linked to the induction of the CDK inhibitor p21Waf1/Cip1 and the reduction of cyclin D1, A, and E. Critically, this G1 arrest occurs independently of the tumor suppressor protein p53, a feature of significant therapeutic interest [1]. In contrast, related compounds like ascofuranone and ascochlorin are not reported to induce G1 arrest via this p53-independent mechanism, with their anti-proliferative effects often linked to apoptosis or metabolic disruption [3][4].

Cell Cycle Breast Cancer CDK Inhibitors

Optimized Application Scenarios for Sesquicillin Based on Quantitative Evidence


Investigating p53-Independent G1 Arrest Mechanisms in Breast Cancer

Based on its demonstrated ability to induce p53-independent G1 phase arrest in MCF-7 cells at a concentration of 20 µg/ml [1], sesquicillin is ideally suited for research into cell cycle regulation in p53-mutant or null breast cancer models. Its use at this defined concentration provides a robust system for studying CDK inhibitor pathways and cyclin downregulation without the confounding variable of p53 status, offering a distinct advantage over other cell cycle inhibitors [1].

Dissecting Glucocorticoid Receptor Signaling Pathways

Sesquicillin's established role as a glucocorticoid receptor (GR) antagonist [2] makes it a critical tool for researchers studying GR-mediated transrepression and its role in inflammation and cancer. By utilizing sesquicillin at concentrations around its cytotoxic IC50 (34 µM in Jurkat cells) [3], scientists can effectively block GR signaling to study downstream gene expression changes, without the off-target effects on STAT3 or mitochondrial respiration associated with ascochlorin or ilicicolins [4][5].

Insecticidal Screening and Structure-Activity Relationship (SAR) Studies

Sesquicillin and its analogs (sesquicillins B-E) exhibit moderate inhibitory activity against Artemia salina (brine shrimp) [6]. This established insecticidal property, with a reported MIC of 6.25 µg/ml for Sesquicillin A against A. salina [7], supports its use as a lead compound in agricultural or antiparasitic research. The well-defined pyrano-diterpene scaffold allows for SAR studies comparing sesquicillin to its analogs, facilitating the development of more potent and selective insecticidal agents [6].

Comparative Tool for Meroterpenoid Mechanism-of-Action Studies

Due to its unique dual-action profile (GR antagonism and G1 arrest) compared to the distinct mechanisms of ascochlorin (STAT3 suppression) and ilicicolins (bc1 inhibition), sesquicillin serves as an essential comparative tool in natural product research. Using sesquicillin alongside these analogs allows researchers to deconvolute complex biological responses and attribute specific cellular phenotypes to discrete molecular targets within the meroterpenoid class [2][4][5].

Quote Request

Request a Quote for Sesquicillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.